2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide, with the CAS number 4793-61-7, is a chemical compound characterized by its unique structure and properties. It belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. This compound is primarily recognized for its potential applications in pharmaceutical chemistry, particularly in drug development.
The compound can be sourced from various chemical suppliers and is often used in research settings to explore its pharmacological properties. It is also categorized under impurity reference materials, particularly in the context of pharmaceuticals like diuretics.
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is classified as a sulfonamide derivative, specifically a benzamide. Its molecular formula is , and it has a molecular weight of 339.791 g/mol. The compound features a sulfonamide group that contributes to its biological activity.
The synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-5-sulfamoylbenzoic acid with benzylamine under controlled conditions.
The molecular structure of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide can be represented as follows:
The structural features include:
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide can undergo various chemical reactions typical for sulfonamides and amides:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide primarily involves inhibition of specific enzymes or receptors in biological systems.
Research indicates that modifications in the structure can lead to enhanced efficacy against certain pathogens, making it a subject of interest in medicinal chemistry.
Relevant data such as density and boiling point were not provided in the sources but can be inferred from similar compounds.
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide has several applications:
This compound exemplifies the importance of sulfonamide derivatives in medicinal chemistry, offering insights into drug design and development strategies.
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide represents a structurally complex organic compound that exemplifies the strategic integration of pharmacophoric elements from sulfonamide and benzamide chemotypes. Its systematic IUPAC name, 2-(benzylamino)-4-chloro-5-sulfamoylbenzamide, precisely defines the molecular architecture: a benzamide core substituted at the 2-position with a benzylamino group (-NH-CH₂-C₆H₅), at the 4-position with chlorine, and at the 5-position with a sulfamoyl group (-SO₂NH₂) [2] [3]. This nomenclature reflects the substitution pattern according to International Union of Pure and Applied Chemistry (IUPAC) rules, where the benzamide ring serves as the parent structure.
The compound belongs to the sulfonamide-benzamide hybrid class, characterized by the simultaneous presence of both a sulfonamide moiety (-SO₂NH₂) and a benzamide group (-C₆H₄CONH₂) within a single aromatic scaffold. Its molecular formula is C₁₄H₁₄ClN₃O₃S, corresponding to a molecular weight of 339.797 g/mol [2] [3] [4]. Key structural features include:
Table 1: Systematic Identifiers for 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 4793-61-7 | [2] [3] |
EINECS Number | 225-348-2 | [3] |
InChI Key | RHUWQQVQZFRKRU-UHFFFAOYSA-N | [2] [4] |
SMILES | C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl | [2] [6] |
Synonymous Names | 2-(Benzylamino)-4-chloro-5-sulfamoylbenzamide; 5-(Aminosulfonyl)-4-chloro-2-[(phenylmethyl)amino]benzamide; N-Benzyl-4-chloro-5-sulfamoylanthranilic acid (precursor form) | [3] [6] |
The benzylamino nitrogen bridges the benzamide core and the phenyl ring, creating a conformationally flexible linkage. This allows the phenyl ring to adopt orientations that influence molecular packing and intermolecular interactions. X-ray crystallography would likely reveal intramolecular hydrogen bonding between the sulfamoyl N-H and the carbonyl oxygen, a feature common in ortho-substituted benzamides [4]. The sulfamoyl group adopts a tetrahedral geometry around sulfur, with S=O bonds contributing significantly to the molecular dipole moment (calculated density: 1.482 g/cm³) [3]. LogP (partition coefficient) values of approximately 1.60 indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility—a crucial property for drug bioavailability [4].
The discovery of 2-[(benzyl)amino]-4-chloro-5-sulphamoylbenzamide is inextricably linked to the medicinal evolution of sulfonamide-based therapeutics, beginning with the serendipitous discovery of Prontosil (the first commercially available antibiotic) in the 1930s [1] [6]. Early sulfonamides functioned as competitive antagonists of p-aminobenzoic acid (PABA) in bacterial folate synthesis. However, structural limitations—particularly susceptibility to resistance and narrow-spectrum activity—drove systematic chemical diversification.
The integration of a benzamide moiety adjacent to the sulfonamide group (as seen in this compound) emerged as a strategic advancement during the 1950s–1970s. Benzamide incorporation enhanced target affinity through additional hydrogen-bonding interactions and modulated physicochemical properties. Notably, anthranilic acid derivatives (e.g., N-Benzyl-4-chloro-5-sulfamoylanthranilic acid, CAS 2114-68-3) served as direct synthetic precursors to 2-[(benzyl)amino]-4-chloro-5-sulphamoylbenzamide, highlighting the chemical relationship between carboxylic acid-containing intermediates and their amide derivatives [6]. These synthetic pathways enabled medicinal chemists to explore steric and electronic effects of substituents on biological activity.
Table 2: Key Physicochemical Properties of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
Property | Value | Experimental Context | Source |
---|---|---|---|
Molecular Weight | 339.797 g/mol | Calculated | [2] [3] |
Density | 1.482 g/cm³ | Predicted | [3] |
Boiling Point | 536.4°C at 760 mmHg | Predicted | [3] |
Flash Point | 278.2°C | Predicted | [3] |
LogP | ~1.60 | Calculated | [4] |
Vapor Pressure | 1.4 × 10⁻¹¹ mmHg (25°C) | Estimated | [3] |
Refractive Index | 1.667 | Predicted | [3] |
The 4-chloro substituent was strategically incorporated to enhance bioactivity. Chlorine's strong electron-withdrawing effect reduces electron density in the aromatic ring, potentially increasing resistance to oxidative metabolism while improving binding affinity to target proteins through halogen bonding interactions [3]. Computational modeling suggests this chlorine atom could form favorable contacts with carbonyl oxygen atoms or aromatic π-systems in enzyme binding sites. This design principle aligns with structure-activity relationship (SAR) studies indicating that electron-withdrawing groups at the 4-position potentiate anti-inflammatory and analgesic effects in sulfonamide-benzamide hybrids [3].
Functionally, this compound exemplifies the transition from simple antimicrobial sulfonamides to targeted hybrid pharmacophores. While classical sulfonamides primarily inhibited bacterial dihydropteroate synthase, sulfonamide-benzamide hybrids like 2-[(benzyl)amino]-4-chloro-5-sulphamoylbenzamide exhibit potential dual mechanisms: sulfamoyl groups may inhibit carbonic anhydrase isoforms (implicated in inflammation and edema), while the benzamide moiety could interfere with prostaglandin biosynthesis or cytokine signaling [3] [5]. This mechanistic versatility positions it within a broader class of "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of interacting with multiple biological targets relevant to inflammation, pain, and oncology. Its classification as an Active Pharmaceutical Ingredient (API) underscores its therapeutic significance [3].
Analytical applications further highlight its chemical utility. The compound's distinct polarity and UV activity (λmax ~270 nm) enable sensitive detection using reversed-phase high-performance liquid chromatography (RP-HPLC). Methods employing columns like Newcrom R1 (a low-silanophilic C18 phase) with acetonitrile/water/phosphoric acid mobile phases achieve robust separation, facilitating pharmacokinetic studies and impurity profiling [4]. These analytical developments support ongoing research into structure optimization and biological evaluation.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0